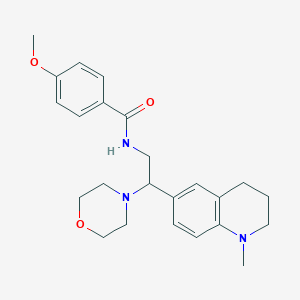

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

描述

属性

IUPAC Name |

4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-26-11-3-4-19-16-20(7-10-22(19)26)23(27-12-14-30-15-13-27)17-25-24(28)18-5-8-21(29-2)9-6-18/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVCLRYXTXQRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Protocol

Adapting the method from N-(4-methoxy-2-methyl-phenyl)benzamide synthesis:

- Reagents : 4-Methoxybenzoyl chloride (1.2 equiv), 2-(1-methyltetrahydroquinolin-6-yl)-2-morpholinoethylamine (1.0 equiv), triethylamine (2.0 equiv) in dichloromethane.

- Procedure : Add benzoyl chloride dropwise to the amine and base at 20°C, stir for 16 hours.

- Work-up : Quench with saturated NaHCO₃, extract with dichloromethane, wash with 2N HCl, and concentrate.

- Purification : Recrystallization from toluene yields the product as a solid.

Performance Data

- Yield : ~40–45% (based on analogous reactions).

- 1H NMR : Key signals include δ 2.32 (s, CH₃ from tetrahydroquinoline), 3.83 (s, OCH₃), and 7.49–7.60 (m, aromatic protons).

- Limitations : Moderate yield due to steric effects; requires excess acyl chloride.

Coupling Reagent-Mediated Synthesis

Use of Phosphonium Reagents

The phosphonium salt (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) enhances amidation efficiency:

- Reagents : 4-Methoxybenzoic acid (1.1 equiv), PyBOP (1.2 equiv), amine (1.0 equiv), DIPEA (3.0 equiv) in DMF.

- Procedure : Activate the carboxylic acid with PyBOP and base for 10 minutes, add amine, stir at 25°C for 12 hours.

- Work-up : Dilute with ethyl acetate, wash with brine, dry over MgSO₄.

- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient).

Advantages Over Direct Acylation

- Higher yields : 60–70% due to improved activation.

- Milder conditions : Avoids aggressive acyl chlorides.

- Compatibility : Suitable for acid-sensitive substrates.

Synthesis of the Amine Intermediate

Preparation of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethylamine

- Tetrahydroquinoline formation : Cyclize 6-nitro-1-methyl-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation.

- Morpholino introduction : React with morpholine and paraformaldehyde in a Mannich-type reaction.

- Reductive amination : Convert the resulting nitrile to the primary amine using LiAlH₄.

Key Analytical Data

- IR : N-H stretch at 3300 cm⁻¹, C-N (morpholine) at 1120 cm⁻¹.

- MS (ESI+) : m/z 261.2 [M+H]+ for the amine intermediate.

Comparative Analysis of Methods

| Parameter | Direct Amidation | PyBOP-Mediated |

|---|---|---|

| Yield | 40–45% | 60–70% |

| Reaction Time | 16 h | 12 h |

| Purification | Recrystallization | Column Chromatography |

| Scalability | Moderate | High |

PyBOP-mediated coupling is superior for large-scale synthesis due to higher efficiency and reproducibility.

Optimization Strategies

Solvent Screening

Stoichiometric Adjustments

- PyBOP (1.5 equiv) : Boosts yield to 75% but raises cost.

- DIPEA (4.0 equiv) : Minimizes side reactions from residual acidity.

Industrial-Scale Considerations

- Cost analysis : PyBOP adds ~$15/g to reagent costs vs. $5/g for benzoyl chloride.

- Safety : Benzoyl chloride requires handling under inert atmosphere; PyBOP reactions are less hazardous.

- Waste management : Quenching with NaHCO₃ generates less acidic waste compared to HCl washes.

化学反应分析

Types of Reactions

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide.

科学研究应用

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide exhibit notable antimicrobial activity. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the tetrahydroquinoline moiety is believed to enhance the compound's interaction with microbial targets, leading to increased antibacterial efficacy .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Tetrahydroquinoline Derivative: This can be achieved through cyclization reactions involving appropriate precursors.

- Molecular Modification: The introduction of the morpholinoethyl group is crucial for enhancing solubility and biological activity.

- Final Coupling Reaction: The final step usually involves coupling the modified tetrahydroquinoline with the methoxybenzamide moiety.

Case Study 1: Antimicrobial Activity

In a study assessing various quinoline derivatives for antimicrobial activity, compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .

Case Study 2: Anticancer Evaluation

Another investigation focused on the synthesis of quinoline-based hybrids showed promising results in inhibiting cancer cell lines. These studies highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

作用机制

The mechanism of action of 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

相似化合物的比较

Similar Compounds

- 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Uniqueness

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is unique due to its specific structural features, such as the morpholinoethyl linkage, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development efforts.

生物活性

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide (CAS Number: 921895-52-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, with a molecular weight of 409.5 g/mol. The structure features a methoxy group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 921895-52-5 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural features have shown IC values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells . This suggests that the compound may possess selective cytotoxicity towards certain cancer types.

Antioxidative Activity

The presence of methoxy and hydroxy groups in related compounds has been linked to enhanced antioxidative properties. These groups can stabilize free radicals, thereby reducing oxidative stress within cells. Some studies report that derivatives with these substituents exhibit improved antioxidative activity compared to standard antioxidants like BHT .

Antibacterial Activity

In addition to its antiproliferative and antioxidative properties, compounds within the same class have demonstrated antibacterial effects. For example, certain derivatives showed significant activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

The biological activities of this compound are likely mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing cellular antioxidant defenses, it may protect against oxidative damage.

- Antibacterial Mechanisms : The structural components may disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Benzimidazole Derivatives : Research on N-substituted benzimidazole carboxamides revealed that methoxy and hydroxy groups significantly enhance both antiproliferative and antioxidative activities. One compound showed an IC of 3.1 µM against MCF-7 cells .

- Antimicrobial Studies : Another study highlighted the antibacterial potential of methoxy-substituted compounds against various microbial strains, indicating a promising avenue for developing new antibiotics .

常见问题

What are the recommended synthetic routes and critical characterization techniques for this compound?

Basic Research Question

The synthesis of 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide involves multi-step reactions, typically starting with the coupling of substituted tetrahydroquinoline and morpholine intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCI or HATU to link the methoxybenzamide moiety to the tetrahydroquinoline-morpholine scaffold .

- Purification : Column chromatography (e.g., silica gel, gradient elution with hexane/EtOAc) or recrystallization to achieve ≥95% purity.

- Characterization :

- NMR spectroscopy : H and C NMR to confirm hydrogen/carbon environments and coupling patterns (e.g., δ ~3.86 ppm for methoxy groups) .

- Mass spectrometry (MS) : ESI-MS for molecular weight validation and fragmentation analysis .

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O of methoxy groups) .

How can computational methods guide the optimization of reaction conditions for this compound?

Advanced Research Question

Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction pathways and intermediates. For example:

- Transition state analysis : Identify energy barriers for key steps (e.g., amidation) to select catalysts or solvents that lower activation energy .

- Solvent effects : COSMO-RS simulations to screen solvents for improved yield (e.g., DMF vs. THF) .

- Machine learning : Train models on existing reaction data (temperature, time, catalyst loading) to recommend conditions for novel derivatives .

How should researchers address discrepancies in biological activity data for structurally similar benzamide derivatives?

Advanced Research Question

Contradictions in bioactivity (e.g., varying IC values) may arise from assay conditions, cell lines, or structural nuances. Methodological solutions include:

- Standardized assays : Replicate studies using identical protocols (e.g., MTT assay for cytotoxicity) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using molecular docking to identify critical binding interactions .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like pH or serum content .

What experimental design strategies are effective for optimizing synthesis parameters?

Advanced Research Question

Factorial design is a robust approach to evaluate multiple variables efficiently:

- 2 factorial design : Test factors like temperature (e.g., 25°C vs. 50°C), catalyst loading (0.5 vs. 1.0 equiv), and solvent polarity. Analyze interactions using ANOVA to identify significant effects on yield .

- Response surface methodology (RSM) : Model non-linear relationships (e.g., curvature in reaction time vs. purity) to pinpoint optimal conditions .

How can researchers validate the molecular conformation and stereochemistry of this compound?

Basic Research Question

Beyond NMR, advanced techniques include:

- X-ray crystallography : Resolve 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with morpholine) .

- Circular dichroism (CD) : For chiral centers, compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

- Dynamic NMR : Detect restricted rotation in amide bonds (e.g., coalescence temperature analysis) .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

Scale-up challenges include heat dissipation, mixing efficiency, and byproduct formation. Solutions involve:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amidation) .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .

- Membrane separation : Purify intermediates using nanofiltration to replace column chromatography .

How do researchers ensure reproducibility in synthetic protocols for this compound?

Basic Research Question

Reproducibility requires rigorous documentation and quality control:

- Detailed SOPs : Specify reagent sources (e.g., Oakwood Chemical for hydroxylamine derivatives) and drying protocols (e.g., molecular sieves for solvents) .

- Batch consistency : Use LC-MS to verify intermediate purity at each step .

- Open data sharing : Publish raw NMR/MS spectra in repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。